3'-Bromomethotrexate

Drug Resistance Collateral Sensitivity Yoshida Sarcoma

3'-Bromomethotrexate (CAS 13082-83-2) is a monohalogenated derivative of the antifolate chemotherapeutic agent methotrexate (MTX), featuring a bromine substitution at the 3' position of the benzoyl ring. It belongs to a class of halogenated MTX analogs that includes 3'-chloromethotrexate and 3',5'-dichloromethotrexate, and has been assigned the National Cancer Institute code NSC-98580.

Molecular Formula C20H21BrN8O5
Molecular Weight 533.3 g/mol
CAS No. 13082-83-2
Cat. No. B12291643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromomethotrexate
CAS13082-83-2
Molecular FormulaC20H21BrN8O5
Molecular Weight533.3 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Br
InChIInChI=1S/C20H21BrN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1
InChIKeyRVHHUTDEYCUBRL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Bromomethotrexate (CAS 13082-83-2): A Halogenated Methotrexate Analog for Research on Drug Resistance and Inflammatory Metabolism


3'-Bromomethotrexate (CAS 13082-83-2) is a monohalogenated derivative of the antifolate chemotherapeutic agent methotrexate (MTX), featuring a bromine substitution at the 3' position of the benzoyl ring [1]. It belongs to a class of halogenated MTX analogs that includes 3'-chloromethotrexate and 3',5'-dichloromethotrexate, and has been assigned the National Cancer Institute code NSC-98580 [2]. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), disrupting folate metabolism and DNA synthesis [1], but its halogenation alters its pharmacological behavior compared to the parent MTX, particularly in contexts of drug resistance and site-specific metabolic activation [2][3].

Why 3'-Bromomethotrexate Cannot Be Substituted by Generic Methotrexate or Other Halogenated Analogs for Targeted Research


Halogenated methotrexate analogs are not interchangeable with the parent compound or with each other due to divergent biological behaviors. While methotrexate demonstrates cross-resistance in certain drug-resistant cell lines, 3'-bromomethotrexate exhibits collateral sensitivity—a phenomenon where a resistant cell line becomes more susceptible to the analog [1]. Furthermore, 3'-bromomethotrexate is selectively generated from MTX by hypobromous acid (HOBr) at inflammation sites, whereas its 3'-chloro counterpart is produced by hypochlorous acid (HOCl), indicating distinct chemical reactivity and potential for site-specific formation [2][3]. These differences mean that substituting one halogenated species for another can lead to different experimental outcomes, particularly in studies of inflammation-mediated drug metabolism, tumor resistance, or environmental fate.

Quantitative Differentiation of 3'-Bromomethotrexate: Collateral Sensitivity and Selective Inflammatory Metabolism


Collateral Sensitivity in MDMS-Resistant Yoshida Lymphosarcoma Versus Methotrexate Cross-Resistance

In a Yoshida lymphosarcoma line (YMDR8) with acquired resistance to methylene dimethane sulfonate (MDMS), 3'-bromomethotrexate exhibited collateral sensitivity, whereas the parent compound methotrexate demonstrated cross-resistance [1]. This differential response was replicated in two independently derived MDMS-resistant lines (YMDR7 and YMDR9) [1].

Drug Resistance Collateral Sensitivity Yoshida Sarcoma Antifolate

Selective Generation of 3'-Bromomethotrexate by Hypobromous Acid (HOBr) But Not by Hypochlorous Acid (HOCl)

When methotrexate was incubated at pH 7.4 and 37°C for 30 minutes, exposure to HOBr generated 3'-bromomethotrexate almost exclusively, while exposure to HOCl generated 3'-chloromethotrexate [1]. In mixed incubations with HOCl and increasing concentrations of NaBr, 3'-bromomethotrexate formation increased dose-dependently, accompanied by a corresponding decrease in 3'-chloromethotrexate levels [1].

Inflammation Myeloperoxidase Hypobromous Acid Drug Metabolism

Differential Suppression of HOBr-Mediated Formation by Amino Acids Compared to HOCl Pathway

The formation of 3'-bromomethotrexate via HOBr was found to be differentially affected by amino acid competition: taurine suppressed the HOCl-mediated formation of 3'-chloromethotrexate but did not suppress the HOBr-mediated formation of 3'-bromomethotrexate [1]. General free amino acids suppressed both reactions, but the selective resistance of the bromination pathway to taurine indicates a nuanced reactivity difference.

Inflammation Amino Acid Competition Bromination Selectivity

Collateral Sensitivity in Independently Derived Drug-Resistant Lines: Comparison with Methotrexate and Dichlorinated Analog

Two independently derived MDMS-resistant cell lines, YMDR7 and YMDR9, both demonstrated collateral sensitivity against 3'-bromomethotrexate, indicating a robust and reproducible phenotype [1]. In the YMDR8 line, methotrexate showed cross-resistance while 3'-bromomethotrexate, 3'-bromo-5'-chloromethotrexate, and 3',5'-dichloromethotrexate all showed collateral sensitivity [1].

Drug Resistance Collateral Sensitivity Yoshida Sarcoma Antifolate

Defined Research and Industrial Application Scenarios for 3'-Bromomethotrexate Based on Quantitative Differentiation


Probing Collateral Sensitivity Mechanisms in Alkylating-Agent-Resistant Tumors

3'-Bromomethotrexate serves as a specialized tool compound for investigating collateral sensitivity in cancer models with acquired resistance to alkylating agents such as methylene dimethane sulfonate (MDMS). As demonstrated in Yoshida lymphosarcoma lines YMDR7, YMDR8, and YMDR9, the compound retains activity where methotrexate shows cross-resistance [1]. Researchers studying the molecular basis of collateral sensitivity—including altered drug uptake, efflux, or target engagement—can use 3'-bromomethotrexate as a validated probe to dissect these pathways.

Investigating Inflammation-Site-Specific Methotrexate Metabolism by Eosinophil-Derived Hypobromous Acid

The exclusive and efficient conversion of methotrexate to 3'-bromomethotrexate by HOBr at physiological pH and temperature makes this compound a critical analytical standard and biomarker for studying MTX metabolism at eosinophil-rich inflammatory sites [2]. Given that HOBr is generated by eosinophil peroxidase, 3'-bromomethotrexate can be used as a specific tracer to distinguish eosinophilic from neutrophilic inflammatory contributions to drug metabolism, particularly in diseases like asthma, allergic inflammation, or hypereosinophilic syndromes.

Differentiating Halogenation-Dependent Pharmacological Effects in Antifolate Research

The distinct collateral sensitivity profile of 3'-bromomethotrexate compared to methotrexate, combined with its unique formation pathway, positions it as a key comparator in structure-activity relationship (SAR) studies of halogenated antifolates [3]. Researchers can employ this compound alongside 3'-chloromethotrexate and 3',5'-dichloromethotrexate to dissect how the nature and position of halogen substitution influence DHFR inhibition kinetics, cellular transport by reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), and polyglutamylation efficiency.

Environmental Fate and Water Treatment Studies of Halogenated Pharmaceutical Residues

As methotrexate is a recognized micropollutant in aquatic environments, the identification of 3'-bromomethotrexate as a specific product of MTX reaction with HOBr (and its differential formation from HOCl) has implications for water chlorination and bromination studies [2]. Environmental chemists can use authentic 3'-bromomethotrexate as a reference standard to monitor brominated MTX transformation products in wastewater or drinking water treatment processes, where bromide ions can shift chlorination toward bromination pathways.

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